molecular formula C7H15N3 B1590066 3-[(4-Aminobutyl)amino]propanenitrile CAS No. 4748-73-6

3-[(4-Aminobutyl)amino]propanenitrile

Cat. No. B1590066
CAS RN: 4748-73-6
M. Wt: 141.21 g/mol
InChI Key: WLCNZYVOUPOLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Aminobutyl)amino]propanenitrile is a useful research compound. Its molecular formula is C7H15N3 and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-Aminobutyl)amino]propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(4-Aminobutyl)amino]propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Aminobutyl)amino]propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4748-73-6

Product Name

3-[(4-Aminobutyl)amino]propanenitrile

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

3-(4-aminobutylamino)propanenitrile

InChI

InChI=1S/C7H15N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-4,6-8H2

InChI Key

WLCNZYVOUPOLHO-UHFFFAOYSA-N

SMILES

C(CCNCCC#N)CN

Canonical SMILES

C(CCNCCC#N)CN

Pictograms

Corrosive

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,4-diaminobutane (4.3 g, 48.8 mmole) in methanol (1.5 ml) was added a solution of acrylonitrile (3.1 g, 58.4 mmole) in methanol (1.5 ml) at 0° C., and the mixture was stirred for twelve hours. Evaporation of the solvent in vacuo afforded N-(2'-cyanoethyl)-1,4-diaminobutane as a colorless oil (5.5 g, 80% yield). 1H NMR (400 MHz, CDCl3) δ: 1.45 (4H, br, --CH2 CH2 --), 2.46 (2H, t), 2.58 (2H, t), 2.62 (2H, t), 2.84 (2H, t).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Acrylonitrile (5.08 g, 0.096 mol) was added to ice bath-cooled 1,4-butanediamine (8.44 g, 0.096 mol) in 30 min. The resulting mixture was stirred for 2 h at RT, heated to 50° C. for further 3 h and finally let stirring at RT overnight. After Kugelrohr distillation a colourless oil was obtained (5.80 g, 0.041 mol yield 42.8%).
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
8.44 g
Type
reactant
Reaction Step Two

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